molecular formula C6H7FO2 B14411307 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- CAS No. 86944-77-6

3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis-

Cat. No.: B14411307
CAS No.: 86944-77-6
M. Wt: 130.12 g/mol
InChI Key: JSCDWTRUIYAHIC-RITPCOANSA-N
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Description

3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- is a fluorinated derivative of cyclohexadiene diol This compound is notable for its unique structural properties, which include a fluorine atom attached to the cyclohexadiene ring

Preparation Methods

The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- typically involves the microbial transformation of aromatic compounds. The common soil microorganism Pseudomonas putida can synthesize cis-3,5-cyclohexadiene-1,2-diol from benzene, catalyzed by the enzyme dioxygenase . The fluorination step can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor.

Chemical Reactions Analysis

3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diol to cyclohexane derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability. The pathways involved in its biological activity include enzyme-catalyzed transformations and interactions with cellular components .

Comparison with Similar Compounds

3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- can be compared with other similar compounds such as:

The uniqueness of 3,5-Cyclohexadiene-1,2-diol, 3-fluoro-, cis- lies in its fluorine atom, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

86944-77-6

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

(1R,2R)-3-fluorocyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m1/s1

InChI Key

JSCDWTRUIYAHIC-RITPCOANSA-N

Isomeric SMILES

C1=C[C@H]([C@H](C(=C1)F)O)O

Canonical SMILES

C1=CC(C(C(=C1)F)O)O

Origin of Product

United States

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